Cas no 2248409-68-7 (4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid)
4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2248409-68-7
- 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid
- EN300-6512006
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- Inchi: 1S/C11H12N2O3/c1-7-3-2-4-8(5-7)11(9(14)15)6-12-10(16)13-11/h2-5H,6H2,1H3,(H,14,15)(H2,12,13,16)
- InChI Key: LWDFTWBSQMMTPI-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC=C(C)C=2)CNC(N1)=O)=O
Computed Properties
- Exact Mass: 220.08479225g/mol
- Monoisotopic Mass: 220.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 78.4Ų
4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6512006-0.05g |
4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid |
2248409-68-7 | 95.0% | 0.05g |
$1080.0 | 2025-03-14 | |
| Enamine | EN300-6512006-0.1g |
4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid |
2248409-68-7 | 95.0% | 0.1g |
$1131.0 | 2025-03-14 | |
| Enamine | EN300-6512006-0.25g |
4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid |
2248409-68-7 | 95.0% | 0.25g |
$1183.0 | 2025-03-14 | |
| Enamine | EN300-6512006-0.5g |
4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid |
2248409-68-7 | 95.0% | 0.5g |
$1234.0 | 2025-03-14 | |
| Enamine | EN300-6512006-1.0g |
4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid |
2248409-68-7 | 95.0% | 1.0g |
$1286.0 | 2025-03-14 | |
| Enamine | EN300-6512006-2.5g |
4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid |
2248409-68-7 | 95.0% | 2.5g |
$2520.0 | 2025-03-14 | |
| Enamine | EN300-6512006-5.0g |
4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid |
2248409-68-7 | 95.0% | 5.0g |
$3728.0 | 2025-03-14 | |
| Enamine | EN300-6512006-10.0g |
4-(3-methylphenyl)-2-oxoimidazolidine-4-carboxylic acid |
2248409-68-7 | 95.0% | 10.0g |
$5528.0 | 2025-03-14 |
4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid
4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid: A Comprehensive Overview
The compound 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid, identified by the CAS number 2248409-68-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazolidinones, which are known for their diverse applications in drug discovery and chemical synthesis. The structure of this molecule consists of an imidazolidine ring with a ketone group at position 2 and a carboxylic acid group at position 4, substituted with a 3-methylphenyl group. This unique combination of functional groups makes it a versatile compound with potential applications in various therapeutic areas.
Recent studies have highlighted the importance of imidazolidinones as scaffolds for developing bioactive molecules. The presence of the imidazolidine ring provides a rigid structure that can be easily modified to introduce various substituents, enhancing the compound's pharmacokinetic properties. The substitution pattern in 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid is particularly interesting, as it combines aromaticity with polar groups, which can influence both solubility and bioavailability.
One of the most promising applications of this compound is in the field of antimicrobial agents. Researchers have demonstrated that certain derivatives of imidazolidinones exhibit potent activity against a wide range of bacterial and fungal pathogens. The carboxylic acid group in this molecule plays a crucial role in hydrogen bonding, which is essential for interacting with microbial targets. Additionally, the 3-methylphenyl substituent contributes to the molecule's lipophilicity, allowing it to penetrate microbial membranes more effectively.
In terms of synthesis, 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid can be prepared through a variety of methods, including condensation reactions and cyclization processes. One common approach involves the reaction of an amino acid derivative with a ketone or aldehyde to form the imidazolidine ring. The introduction of the 3-methylphenyl group typically requires a coupling reaction, such as Suzuki-Miyaura cross-coupling, to ensure high yields and purity.
The biological evaluation of this compound has revealed its potential as a lead molecule for drug development. Preclinical studies have shown that it exhibits moderate to high activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, its selectivity index suggests that it may have fewer adverse effects compared to conventional antibiotics.
In conclusion, 4-(3-Methylphenyl)-2-oxoimidazolidine-4-carboxylic acid, with its unique structural features and promising biological profile, represents an important addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this compound may pave the way for novel treatments in infectious diseases and beyond.
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